molecular formula C8H6ClNO2S B2983489 methyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate CAS No. 403860-10-6

methyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate

Cat. No. B2983489
M. Wt: 215.65
InChI Key: PUVPNBQYYYYQCY-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate” is a chemical compound with the molecular formula C8H6ClNO2S . It has a molecular weight of 215.66 . This compound is related to “Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate”, which has a molecular weight of 181.22 .


Physical And Chemical Properties Analysis

“Methyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved data.

Scientific Research Applications

Photochromic Materials Synthesis

Methyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate serves as a precursor in synthesizing photochromic materials. A study by Krayushkin et al. (2002) explored the regioselective acylation of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate, leading to the synthesis of thienopyrrole-based photochromes for the first time. This process highlights the compound's utility in creating materials that change color in response to light exposure, with potential applications in smart windows, photo-switchable devices, and optical data storage (Krayushkin et al., 2002).

Regioselective Acylation Studies

The influence of catalysts, acid chlorides, and solvents on the acylation of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate was meticulously studied by Yarovenko et al. (2003). Their work revealed conditions allowing for the regioselective introduction of acyl groups into specific positions of the thienopyrrole ring, demonstrating the compound's versatility in synthetic organic chemistry (Yarovenko et al., 2003).

Synthesis of Heterocyclic Compounds

Another research avenue involves using methyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate for synthesizing heterocyclic compounds with potential medicinal properties. Krayushkin et al. (2005) developed a procedure for regioselective acylation with 2-(3-indolyl)-2-oxoacetyl chloride. This method yields compounds that could be intermediates in pharmaceutical synthesis, illustrating the chemical's role in developing new therapeutic agents (Krayushkin et al., 2005).

Advanced Organic Synthesis

Galenko et al. (2016) performed a high-yield synthesis of fluorescent benzo, thieno, and furo [c]-fused 6H-pyrrolo[3,4-c]pyridazine-5-carboxylates, showcasing the utility of methyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate derivatives in constructing complex organic molecules with potential applications in materials science and organic electronics (Galenko et al., 2016).

properties

IUPAC Name

methyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2S/c1-12-8(11)5-2-4-3-6(9)13-7(4)10-5/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVPNBQYYYYQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)SC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate

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